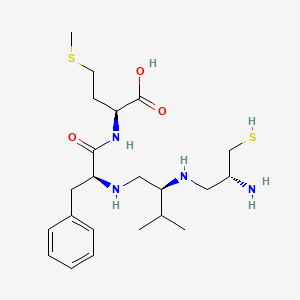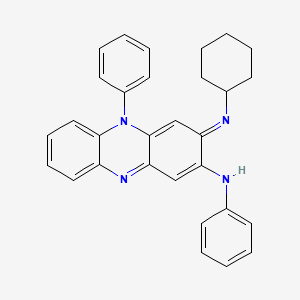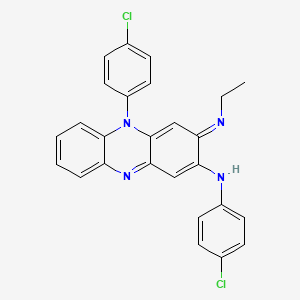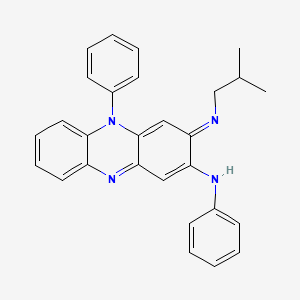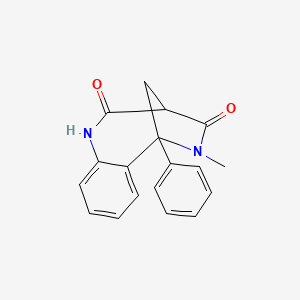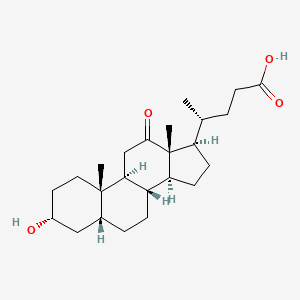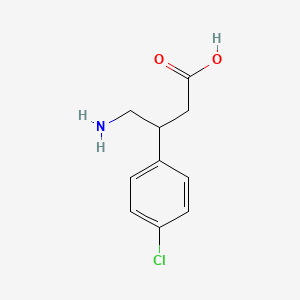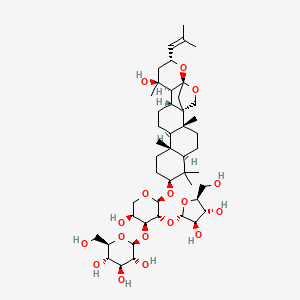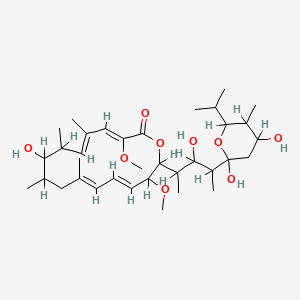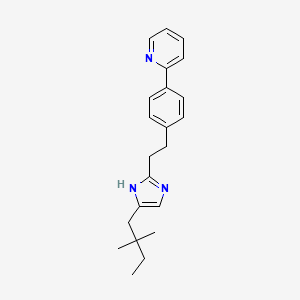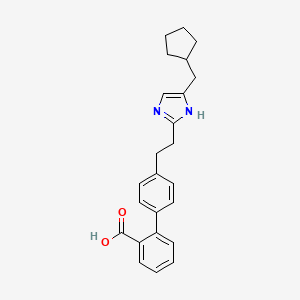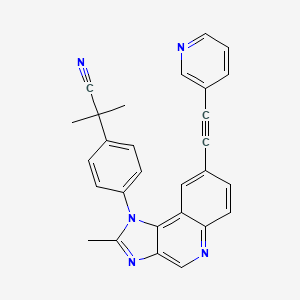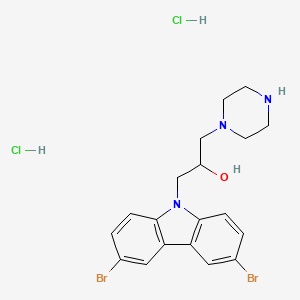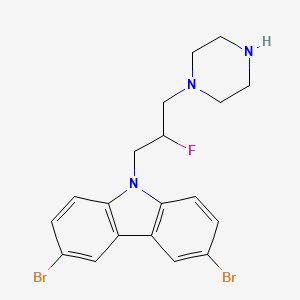![molecular formula C24H18ClN3O3 B1667772 3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone CAS No. 330662-92-5](/img/structure/B1667772.png)
3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRD9092 is an enhancers of reactive oxygen species that are nontoxic or cause genotype-selective cell death. Elevation of reactive oxygen species (ROS) levels has been observed in many cancer cells relative to nontransformed cells, and recent reports have suggested that small-molecule enhancers of ROS may selectively kill cancer cells in various in vitro and in vivo models
Aplicaciones Científicas De Investigación
Antioxidant Efficiency in Lubricating Greases
A study by Hussein, Ismail, and El-Adly (2016) explored the antioxidant efficiency of quinolinone derivatives, similar in structure to the compound , in lubricating greases. They found that these compounds showed promising results in decreasing total acid number and oxygen pressure drop in lubricating greases, indicating their potential as antioxidants in industrial applications (Hussein, Ismail, & El-Adly, 2016).
Antimicrobial Activity
Manna and Agrawal (2009) conducted a study on derivatives of pyrazoline, including those structurally similar to the compound of interest, and found significant antibacterial activity against various bacterial strains. This suggests the potential of these compounds in developing new antibacterial agents (Manna & Agrawal, 2009).
Synthesis and Crystal Structures
Şahin et al. (2011) synthesized and analyzed the crystal structures of pyrazole derivatives, closely related to the compound . This research provides insight into the molecular geometries and electrostatic potential maps of such compounds, which can be crucial for understanding their interactions in various applications (Şahin et al., 2011).
Corrosion Inhibition
Saraswat and Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in acidic medium. Their findings indicate that similar compounds, such as the one of interest, may have potential applications in protecting metals from corrosion (Saraswat & Yadav, 2020).
Antimicrobial Screening of Azetidinone Derivatives
Idrees et al. (2020) synthesized and tested various azetidinone derivatives, which include pyrazole and quinoline moieties, for antimicrobial activity. This research contributes to understanding the antimicrobial potential of similar compounds (Idrees et al., 2020).
Antimalarial and Antiproliferative Activity
Charris et al. (2019) synthesized quinoline-chalcone and quinoline-pyrazoline hybrids, examining their antimalarial and anticancer properties. This study highlights the dual-action potential of compounds structurally similar to the compound of interest (Charris et al., 2019).
Antioxidant Properties
Hassan, Abdel‐kariem, and Ali (2017) researched the antioxidant activities of various synthesized compounds, including 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones, demonstrating the potential of such compounds in antioxidant applications (Hassan, Abdel‐kariem, & Ali, 2017).
Propiedades
Número CAS |
330662-92-5 |
|---|---|
Fórmula molecular |
C24H18ClN3O3 |
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
3-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C24H18ClN3O3/c1-14(29)28-20(21-8-5-11-31-21)13-19(27-28)23-22(15-6-3-2-4-7-15)17-12-16(25)9-10-18(17)26-24(23)30/h2-12,20H,13H2,1H3,(H,26,30) |
Clave InChI |
AVIBQVYHMOXFCZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CO5 |
SMILES canónico |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CO5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BRD9092; BRD-9092; BRD 9092. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


